molecular formula C28H37N3O5 B503021 Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate CAS No. 539806-39-8

Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate

Cat. No.: B503021
CAS No.: 539806-39-8
M. Wt: 495.6g/mol
InChI Key: AJXYIZCNLPVXNH-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group, the hydroxyethyl piperazine moiety, and the ethyl ester group. The reactions typically involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Hydroxyethyl Piperazine Moiety: This step involves the reaction of the benzylated indole with 2-hydroxyethyl piperazine under basic conditions.

    Esterification: Finally, the compound is esterified with ethyl chloroformate to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O5/c1-3-35-28(34)27-21(2)31(18-22-7-5-4-6-8-22)26-10-9-24(17-25(26)27)36-20-23(33)19-30-13-11-29(12-14-30)15-16-32/h4-10,17,23,32-33H,3,11-16,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXYIZCNLPVXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)CCO)O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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